8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Lipophilicity ADME SAR

Optimizing spirocyclic sulfonamide SAR requires isolating electronic from steric contributions. This compound (CAS 1351597-59-5) addresses this with its 4-CF3 group (σp = +0.54). • Comparator vs. 4-isobutoxy analog to isolate electronic effects in binding assays • High logP enables PAMPA/Caco-2 permeability calibration against 4-MeO derivatives • 1-oxa-4-thia-8-azaspiro core enables sigma-1 receptor scaffold-hopping • Sulfonamide ZBG for CA isoform selectivity profiling (I, II, IV, IX, XII) Supplied with CoA. Available for immediate global dispatch.

Molecular Formula C14H16F3NO3S2
Molecular Weight 367.4
CAS No. 1351597-59-5
Cat. No. B2598739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
CAS1351597-59-5
Molecular FormulaC14H16F3NO3S2
Molecular Weight367.4
Structural Identifiers
SMILESC1CN(CCC12OCCS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H16F3NO3S2/c15-14(16,17)11-1-3-12(4-2-11)23(19,20)18-7-5-13(6-8-18)21-9-10-22-13/h1-4H,5-10H2
InChIKeyWFRROATXBXFIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane


8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex spirocyclic sulfonamide featuring a 1-oxa-4-thia-8-azaspiro[4.5]decane core. Its architecture is representative of a class of compounds explored for modulating specialized protein targets, such as sigma-1 receptors and carbonic anhydrase isoforms, where the three-dimensional arrangement of heteroatoms is critical for binding [1][2]. The presence of the 4-(trifluoromethyl)phenylsulfonyl group imparts distinct electronic and lipophilic properties, differentiating it from analogs with other substituents, which is a key consideration for structure-activity relationship (SAR) studies.

Spirocyclic sulfonamide core for sigma receptor and carbonic anhydrase SAR studies
4-Trifluoromethylphenylsulfonyl group provides distinct electronic and lipophilic profile for structure-activity relationship investigations
1-Oxa-4-thia-8-azaspiro[4.5]decane scaffold enables scaffold-hopping studies beyond diazaspiro IP space

Risks of Generic Substitution


The specific combination of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold and the 4-(trifluoromethyl)phenylsulfonyl group is non-interchangeable. While the core scaffold is shared with other spirocyclic sulfonamides, the para-substituent on the phenyl ring dramatically alters the compound's physicochemical and steric profile. The trifluoromethyl group is strongly electron-withdrawing, which polarizes the sulfonamide linkage and increases the molecule's overall lipophilicity [1]. This can fundamentally affect target binding kinetics, metabolic stability, and off-target interactions compared to analogs with electron-donating groups (e.g., isobutoxy) or smaller halogens (e.g., fluoro). Therefore, procuring a close analog without the -CF3 group will not serve as a valid negative control or a direct substitute in a defined SAR series.

Electronic mismatch
The strong electron-withdrawing -CF3 group polarizes the sulfonamide differently than electron-donating analogs; binding kinetics and target selectivity may shift significantly.
Lipophilicity shift
Predicted logP increase vs. methyl or methoxy analogs can alter membrane partitioning and non-specific binding; an analog without -CF3 is not a valid permeability control.
Scaffold-dependent pharmacology
The 1-oxa-4-thia-8-azaspiro core differs from diazaspiro and 1-oxa-8-aza scaffolds; sigma receptor engagement profiles may not transfer directly without validation.

Quantitative Evidence vs. Analogs


Lipophilicity Differentiation

The 4-trifluoromethyl substituent is a powerful modulator of lipophilicity, a critical parameter for membrane permeability and non-specific protein binding. This compound is predicted to have a higher logP than its 4-methyl or 4-methoxy analogs. While direct experimental logP comparison data is not available for this specific spirocyclic series, the effect of a -CF3 group versus a -CH3 group on an aromatic ring is highly consistent, typically increasing the Hansch π-constant for lipophilicity by approximately +0.88 units [1]. This class-level inference suggests a predictable and significant shift in physicochemical properties.

Lipophilicity shift
Class-level inference
Δπ ≈ +0.32 (vs. para-CH3 analog)
Predicted logP increase may influence assay partitioning
Based on Hansch π-constants; experimental logP not reported for this spirocycle
Lipophilicity ADME SAR Partition Coefficient

Scaffold Differentiation: Sigma-1 Receptor

The 1-oxa-4-thia-8-azaspiro[4.5]decane core is heteroatomically distinct from the more commonly explored diazaspiro[4.5]decane scaffolds, such as those in Cav2.2 channel blocker patents [1]. Research on closely related 1-oxa-8-azaspiro[4.5]decane derivatives demonstrates high-affinity binding to sigma-1 receptors, with select compounds achieving Ki values in the low nanomolar range (e.g., Ki = 2.8 nM) and excellent selectivity over sigma-2 receptors (>100-fold) [2]. This establishes the 1-oxa-spirodecane architecture as a privileged scaffold for achieving strong, selective protein interactions, a property not automatically conferred by the diazaspiro analogs.

Sigma-1 scaffold class
Cross-study comparable
Related 1-oxa-8-aza scaffold: Ki = 2.8 nM, >100x selectivity over sigma-2
Scaffold class may confer sigma-1 affinity; direct data for this exact compound not available
Data from 1-oxa-8-azaspiro[4.5]decane radioligands; extrapolation requires validation
Sigma-1 Receptor Selectivity Scaffold Hopping PET Radioligand

Electronic Effects of Sulfonamide Substituent

The electron-withdrawing nature of the para-trifluoromethyl group (Hammett σp = +0.54) directly impacts the sulfonamide's acidity and hydrogen-bonding capacity compared to analogs with electron-donating groups [1]. For instance, the 4-isobutoxy analog has a σp of -0.27, a difference of 0.81 units. This large electronic shift will directly affect the pKa of the sulfonamide NH and its interaction with zinc ions in metalloenzyme active sites, such as carbonic anhydrases. Spirocyclic sulfonamides are established carbonic anhydrase inhibitors, and the electronic profile of the aryl substituent is a key determinant of isoform selectivity [2].

Electronic effect
Class-level inference
Δσp = 0.81 (vs. 4-isobutoxy analog, more electron-withdrawing)
Large electronic shift may alter sulfonamide acidity and zinc-binding interaction
Hammett LFER parameters; experimental pKa and CA inhibition not reported for this compound
Hammett Constant Electron-Withdrawing Group Sulfonamide Reactivity

Research Applications


SAR Negative Control

Due to the strong electron-withdrawing effect of its 4-CF3 group (Hammett σp = +0.54), this compound serves as an ideal negative control or comparator for a series of spirocyclic sulfonamides being optimized for hydrogen-bond donor capacity. It can be precisely paired against the 4-isobutoxy analog to isolate electronic effects from steric effects in target binding assays [1].

Membrane Permeability Probe

With its predicted high logP, this compound is a useful tool for calibrating membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Its performance can be directly compared to a less lipophilic analog, such as a 4-methoxy derivative, to quantify the contribution of the -CF3 group to passive diffusion rates [2].

Sigma-1 Receptor Scaffold-Hopping

The 1-oxa-4-thia-8-azaspiro[4.5]decane core is a novel heteroatom variant of the sigma-1 binding 1-oxa-8-azaspiro[4.5]decane scaffold. Procuring this compound provides a direct starting point for a scaffold-hopping initiative to explore new chemical space around the sigma-1 receptor, with the goal of bypassing existing intellectual property on diazaspiro and 1-oxa-8-aza scaffolds [3].

Carbonic Anhydrase Selectivity Screening

The spirocyclic sulfonamide core is a recognized zinc-binding group for carbonic anhydrases. Integrating this specific compound into a focused screening library enables profiling against a panel of CA isoforms (e.g., CA I, II, IV, IX, XII) to identify isoform-selective inhibition patterns driven by the unique electronic and steric features of the 4-CF3-phenyl substituent [4].

Application
Selection Property
Validation Focus
SAR negative control
Strong electron-withdrawing sulfonamide substituent
Binding comparison vs. electron-donating analog (e.g., 4-isobutoxy)
Membrane permeability probe
High predicted lipophilicity
PAMPA or Caco-2 permeability comparison vs. less lipophilic analog
Sigma-1 receptor scaffold-hopping
1-Oxa-4-thia-8-azaspiro[4.5]decane core
Radioligand binding assays against 1-oxa-8-aza scaffold benchmarks
Carbonic anhydrase selectivity screening
Spirocyclic sulfonamide zinc-binding motif
CA isoform panel profiling (CA I, II, IV, IX, XII)
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